

# Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385

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This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **3-Bromo-5-iodobenzaldehyde** (CAS No: 188813-09-4). Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 3-bromobenzaldehyde and 3-iodobenzaldehyde, to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification and characterization of this important chemical intermediate.

## Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for **3-Bromo-5-iodobenzaldehyde**. These predictions are based on the known spectral properties of closely related monosubstituted benzaldehydes and the additive effects of the bromo and iodo substituents on the benzene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-Bromo-5-iodobenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.95	Singlet	-	Aldehydic proton (-CHO)
~8.15	Triplet	~1.5	Aromatic proton (H-2)
~8.05	Triplet	~1.5	Aromatic proton (H-6)
~7.95	Triplet	~1.5	Aromatic proton (H-4)

Note: The aromatic protons are expected to appear as closely spaced triplets or multiplets due to small meta-couplings.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **3-Bromo-5-iodobenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment
~190	Aldehydic carbon (C=O)
~145	Aromatic carbon (C-1)
~140	Aromatic carbon (C-4)
~138	Aromatic carbon (C-6)
~130	Aromatic carbon (C-2)
~123	Aromatic carbon (C-3, attached to Br)
~95	Aromatic carbon (C-5, attached to I)

## Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for **3-Bromo-5-iodobenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehydic C-H stretch (Fermi doublet)
~1705	Strong	Carbonyl (C=O) stretch
~1580, ~1470	Medium-Strong	Aromatic C=C stretches
~880	Strong	C-H out-of-plane bend (isolated H's)
Below 800	Medium-Strong	C-Br and C-I stretches

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **3-Bromo-5-iodobenzaldehyde**

m/z	Ion	Comments
310/312	[M] <sup>+</sup>	Molecular ion peak, showing isotopic pattern for one bromine atom.
309/311	[M-H] <sup>+</sup>	Loss of the aldehydic proton.
281/283	[M-CHO] <sup>+</sup>	Loss of the formyl group.
154/156	[C <sub>6</sub> H <sub>3</sub> Br] <sup>+</sup>	Loss of I and CHO.
127	[I] <sup>+</sup>	Iodine cation.
75	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>	Phenyl fragment.

## Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for a solid organic compound such as **3-Bromo-5-iodobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-iodobenzaldehyde** in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-pulse proton spectrum.
  - Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

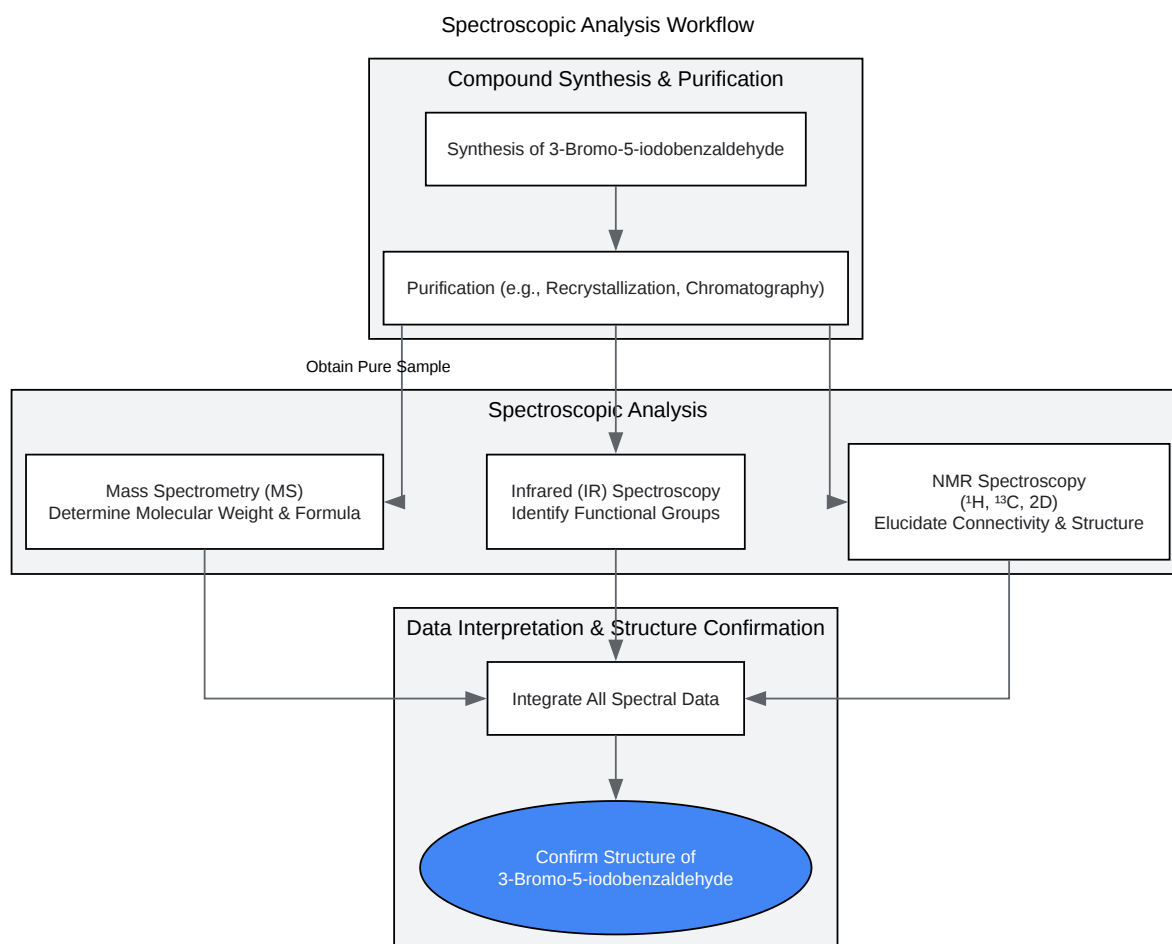
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound, for example, from  $m/z$  40 to 400.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an organic compound.

This guide provides a foundational set of predicted spectral data and standard methodologies to aid in the analysis of **3-Bromo-5-iodobenzaldehyde**. Researchers are encouraged to obtain experimental data for their specific samples to confirm these predictions.

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